
8-Bromoquinolin-3-ol
概要
説明
“8-Bromoquinolin-3-ol” is a chemical compound with the molecular formula C9H6BrNO. It has a molecular weight of 224.06 . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of “8-Bromoquinolin-3-ol” and its derivatives can be achieved through various methods. One such method involves the Chan–Lam coupling methodology using mono-propargylated aromatic ortho-diamines . Another method involves the bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform .
Molecular Structure Analysis
The molecular structure of “8-Bromoquinolin-3-ol” consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline derivatives .
Chemical Reactions Analysis
The chemical reactions involving “8-Bromoquinolin-3-ol” can be quite complex. For instance, it can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .
Physical And Chemical Properties Analysis
“8-Bromoquinolin-3-ol” is a powder at room temperature. It has a melting point of 109-111 degrees Celsius .
科学的研究の応用
Anticorrosive Agents for Mild Steel
8-Bromoquinolin-3-ol derivatives have been synthesized and characterized for their application as effective anticorrosion inhibitors for mild steel in acidic environments. These compounds, including 5-((2-bromoethoxy) methyl) quinolin-8-ol (QC2-Br) and 5-((3-bromopropoxy) methyl) quinolin-8-ol (QC3-Br), show high inhibition efficiency, exceeding 96% at a concentration of 1 mM. Their synthesis employs simple, yet effective methods, yielding products with good solubility in common organic solvents. The anticorrosion activity was validated through gravimetric, electrochemical methods, and surface characterization techniques, demonstrating their potential in protecting metal surfaces against acid corrosion (Rbaa et al., 2020).
Coordination Chemistry for Metal Complexes
Another research application involves the synthesis of metal complexes using 8-Bromoquinoline, which reacts with zincated cyclopentadienyl derivatives to yield 8-quinolylcyclopentadienyl metal complexes. These complexes, studied for their coordination behavior, are investigated through spectroscopy and crystal structure determination. Their unique solvatochromism properties are of particular interest for potential applications in materials science and chemistry (Enders, Kohl, & Pritzkow, 2001).
Fluorescent Probes for Biological Applications
In the realm of biochemistry, 8-Bromo-7-hydroxyquinoline (BHQ) has been utilized as a photoremovable protecting group for caged compounds, offering a method to regulate biological effectors with light. BHQ exhibits efficient photolysis under both one-photon and two-photon excitation, making it suitable for studying cell physiology through controlled release of bioactive molecules (Zhu et al., 2006).
Therapeutic Drug Design
The chemical structure of 8-Hydroxyquinoline, a related compound, has garnered attention for its significant biological activities and its potential as a scaffold for developing therapeutic agents. Modifications of this molecule have led to potent compounds with a broad spectrum of pharmacological targets, including anticancer, antiviral, and neuroprotective therapies. This highlights the versatility and therapeutic potential of 8-Hydroxyquinoline derivatives in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Supramolecular Chemistry
8-Hydroxyquinoline and its derivatives have experienced a resurgence in synthetic coordination chemistry due to their complexation abilities with transition metals. Recent applications have focused on developing supramolecular sensors, light-emitting devices, and self-assembled aggregates, underscoring the role of these compounds in advancing materials science and sensor technology (Albrecht, Fiege, & Osetska, 2008).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds containing the 8-hydroxyquinoline nucleus, which is structurally similar to 8-bromoquinolin-3-ol, exhibit a wide range of biological activities . They form four- and six-covalent complexes with a wide range of metal ions , suggesting that 8-Bromoquinolin-3-ol may interact with similar targets.
Mode of Action
It’s structurally similar compound, 8-hydroxyquinoline, has been found to interact at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . It’s plausible that 8-Bromoquinolin-3-ol may have a similar mode of action.
Biochemical Pathways
8-Hydroxyquinoline derivatives have been found to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Compounds containing the 8-hydroxyquinoline moiety have been found to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 8-Bromoquinolin-3-ol may have similar effects.
特性
IUPAC Name |
8-bromoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYASQFAVCWKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734925 | |
| Record name | 8-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261768-30-2 | |
| Record name | 8-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



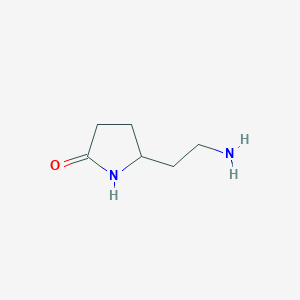

![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
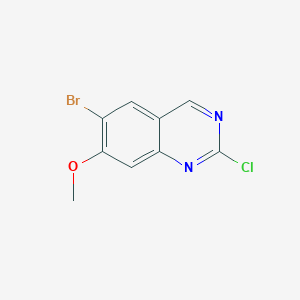

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
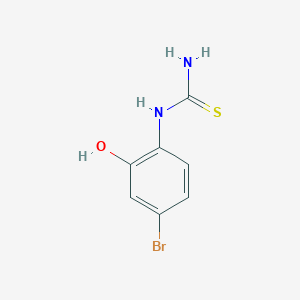
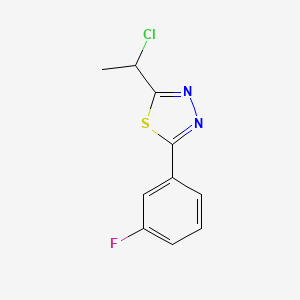
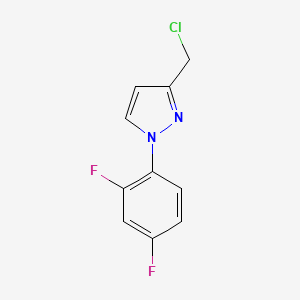

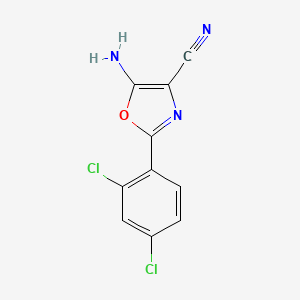
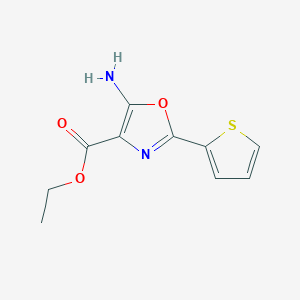

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)